molecular formula C13H19N5O B1455720 2-[cyclopentyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]ethan-1-ol CAS No. 1275479-06-5

2-[cyclopentyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]ethan-1-ol

Número de catálogo: B1455720
Número CAS: 1275479-06-5
Peso molecular: 261.32 g/mol
Clave InChI: NZKSWZPDYYNYSD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a small molecule featuring the privileged pyrazolo[3,4-d]pyrimidine . It has been designed and synthesized as a novel CDK2 targeting compound . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .


Synthesis Analysis

The synthesis of this compound involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine . The exact synthesis process for this specific compound is not detailed in the available literature.


Molecular Structure Analysis

The molecular structure of this compound is based on the pyrazolo[3,4-d]pyrimidine scaffold . Detailed structural analysis is not available in the current literature.


Chemical Reactions Analysis

The compound has been used as a CDK2 inhibitor, showing significant inhibitory activity . The exact chemical reactions involving this compound are not detailed in the available literature.

Aplicaciones Científicas De Investigación

Chemical Inhibitors of Cytochrome P450 Isoforms

One application in scientific research for compounds similar to 2-[cyclopentyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]ethan-1-ol is as chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes. These inhibitors are crucial for understanding drug metabolism and predicting drug-drug interactions (DDIs) when multiple drugs are administered to patients. Selective inhibitors aid in identifying specific CYP isoforms responsible for the metabolism of drugs, thereby improving drug design and safety profiles (Khojasteh et al., 2011).

Heterocyclic Compound Synthesis

The compound is related to heterocyclic chemistry, where its core structure is used in synthesizing various heterocyclic compounds. These compounds are pivotal in developing new therapeutic agents with diverse medicinal properties, including anticancer, CNS agents, anti-infective, and anti-inflammatory activities. The structure-activity relationship (SAR) studies around such scaffolds are vital for medicinal chemists in developing new drug candidates (Cherukupalli et al., 2017).

Drug Discovery and Kinase Inhibition

Compounds with the pyrazolo[3,4-d]pyrimidin-4-yl moiety are extensively researched within drug discovery, particularly as kinase inhibitors. This scaffold's versatility in binding modes makes it an attractive candidate for designing inhibitors targeting a broad range of kinase-related diseases. Its utility in patents for kinase inhibition underscores its significance in therapeutic developments (Wenglowsky, 2013).

Antimicrobial Drug Discovery

The pyrazolo[3,4-d]pyrimidine scaffold is also significant in antimicrobial drug discovery. Structural modifications on this scaffold, such as ring variations and substitutions, have led to potent antimicrobial agents. This underlines the scaffold's role in synthesizing new-age antimicrobials with enhanced potency and pharmacokinetic properties (Trivedi et al., 2022).

Mecanismo De Acción

The compound acts as a CDK2 inhibitor, targeting tumor cells in a selective manner . It has shown superior cytotoxic activities against certain cell lines .

Direcciones Futuras

The compound has shown promising results as a CDK2 inhibitor, suggesting potential for future research in cancer treatment . Further investigations could focus on its synthesis process, detailed structural analysis, and physical and chemical properties.

Análisis Bioquímico

Biochemical Properties

2-[Cyclopentyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]ethan-1-ol plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle by phosphorylating key proteins involved in cell division. The compound binds to the active site of CDK2, inhibiting its activity and preventing the phosphorylation of target proteins . This interaction disrupts the cell cycle, leading to cell growth arrest and apoptosis in cancer cells .

Cellular Effects

This compound has been shown to exert various effects on different cell types. In cancer cells, it induces cell cycle arrest at the G0-G1 phase, leading to reduced cell proliferation . Additionally, the compound promotes apoptosis by activating caspase enzymes and increasing the expression of pro-apoptotic genes . In non-cancerous cells, the effects are less pronounced, indicating a degree of selectivity for cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of CDK2. This binding is facilitated by hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme’s active site . The inhibition of CDK2 activity prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis . Additionally, the compound may influence gene expression by modulating transcription factors and signaling pathways involved in cell survival and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound in cell culture studies has shown sustained inhibition of cell proliferation and induction of apoptosis . The extent of these effects may vary depending on the duration of treatment and the specific cell type being studied .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and hematological abnormalities have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is metabolized primarily in the liver by cytochrome P450 enzymes . The compound undergoes oxidation and conjugation reactions, resulting in the formation of various metabolites . These metabolites may retain some biological activity, contributing to the overall effects of the compound . The metabolic pathways involved in the clearance of the compound are essential for understanding its pharmacokinetics and potential drug interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with transporters and binding proteins that facilitate its uptake and distribution to various cellular compartments . The localization and accumulation of the compound within specific tissues are influenced by factors such as tissue perfusion, binding affinity, and cellular uptake .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus . The compound’s activity is modulated by its distribution within these compartments, where it interacts with target proteins and enzymes . Post-translational modifications and targeting signals may influence the compound’s localization and function within specific organelles .

Propiedades

IUPAC Name

2-[cyclopentyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O/c1-17-12-11(8-16-17)13(15-9-14-12)18(6-7-19)10-4-2-3-5-10/h8-10,19H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKSWZPDYYNYSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N(CCO)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[cyclopentyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-[cyclopentyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]ethan-1-ol
Reactant of Route 3
Reactant of Route 3
2-[cyclopentyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]ethan-1-ol
Reactant of Route 4
2-[cyclopentyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]ethan-1-ol
Reactant of Route 5
Reactant of Route 5
2-[cyclopentyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]ethan-1-ol
Reactant of Route 6
Reactant of Route 6
2-[cyclopentyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]ethan-1-ol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.